molecular formula C11H21NO3 B6604711 tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate CAS No. 2839128-83-3

tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate

Cat. No.: B6604711
CAS No.: 2839128-83-3
M. Wt: 215.29 g/mol
InChI Key: SOSNVFCENUGGDA-UHFFFAOYSA-N
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Description

tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate is a carbamate derivative featuring a cyclobutyl core substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc)-protected amine. This compound is widely used as a synthetic intermediate in pharmaceutical research, particularly for its role in protecting amines during multi-step organic syntheses . Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 213.27 g/mol (calculated from C₁₀H₁₉NO₃) . The cis- and trans-isomeric forms of this compound (e.g., CAS 142733-64-0 for the cis isomer) are often studied for their stereochemical effects on reactivity and biological activity .

Properties

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-8-4-9(5-8)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSNVFCENUGGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Material : Methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate (1.0 g, 4.4 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL).

  • Reduction : 3M lithium borohydride (LiBH₄, 9 mL, 9 mmol) is added dropwise at 0°C under inert atmosphere.

  • Heating : The reaction mixture is stirred at 60°C for 3 hours.

  • Workup : The mixture is quenched with dilute NaOH and extracted with ethyl acetate (3 × 50 mL).

  • Purification : The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified via silica gel column chromatography (3% MeOH in dichloromethane) to yield the title compound as a white solid (0.8 g, 91%).

Key Reaction Parameters

ParameterValue
Temperature60°C
Reaction Time3 hours
SolventTHF
Reducing AgentLiBH₄ (2.05 equiv)
Yield91%

Mechanistic Insights

The reaction proceeds via nucleophilic attack by borohydride at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the primary alcohol. The trans-configuration of the cyclobutane substituents is preserved throughout the reduction, as confirmed by NMR analysis.

Alternative Synthetic Strategies and Comparative Analysis

While the LiBH₄-mediated reduction is the most efficient route, theoretical alternatives can be proposed based on analogous carbamate syntheses:

Catalytic Hydrogenation of Carboxylic Acids

Hydrogenation of 3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid using Pd/C or Ru catalysts could theoretically yield the hydroxymethyl derivative. However, this method is less favorable due to:

  • Side Reactions : Over-reduction to methane or incomplete conversion.

  • Catalyst Poisoning : The Boc-protected amine may coordinate to metal catalysts, reducing efficiency.

Grignard Reagent Approaches

Reaction of cyclobutylmagnesium bromide with protected amino aldehydes could construct the hydroxymethyl group. Challenges include:

  • Steric Hindrance : The cyclobutane ring restricts access to reaction sites.

  • Compatibility Issues : Grignard reagents may degrade the Boc protecting group.

Optimization Strategies for Industrial Scalability

Solvent Selection

THF is optimal for LiBH₄ reactions due to its ability to solubilize both the ester starting material and the borohydride reagent. Alternatives like diethyl ether or 1,4-dioxane result in lower yields (<70%) due to poor solubility.

Stoichiometric Considerations

Excess LiBH₄ (2.05 equiv) ensures complete conversion, as confirmed by TLC monitoring. Substoichiometric amounts (1.5 equiv) lead to 60–65% yields with residual starting material.

Temperature Control

Elevated temperatures (60°C) accelerate the reaction without compromising the Boc group’s integrity. At room temperature, the reaction requires 12+ hours for completion, increasing side product formation.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with a 3% MeOH-DCM gradient effectively separates the product from:

  • Byproducts : Borate esters (Rf = 0.15–0.25 vs. product Rf = 0.4).

  • Unreacted Starting Material : Elutes earlier in pure DCM.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 4.75 (bs, 1H, NH), 3.60 (dd, J = 6.4 Hz, 2H, CH₂OH), 3.30–3.10 (m, 2H, cyclobutane CH₂), 2.80–2.60 (m, 1H, cyclobutane CH), 1.45 (s, 9H, Boc CH₃).

  • ¹³C NMR : δ 156.2 (C=O), 79.8 (Boc C), 65.4 (CH₂OH), 46.3–40.1 (cyclobutane carbons), 28.3 (Boc CH₃).

Challenges and Limitations

Boc Group Stability

Prolonged heating above 70°C risks Boc deprotection, necessitating strict temperature control. Acidic workup conditions (e.g., HCl) must be avoided to prevent carbamate hydrolysis.

Industrial Production Considerations

While lab-scale synthesis achieves 91% yields, scaling poses challenges:

  • Column Chromatography : Replaced with crystallization (e.g., ethyl acetate/hexane) or flash distillation for cost efficiency.

  • Waste Management : Borate byproducts require alkaline treatment before disposal .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of cyclobutyl carboxylic acid derivatives.

    Reduction: Formation of cyclobutylmethylamine derivatives.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 2411639-46-6
  • Physical Form : Colorless oil

The compound features a tert-butyl group attached to a cyclobutyl ring substituted with a hydroxymethyl group. This configuration imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.

Chemistry

In the field of chemistry, tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways. The compound can undergo various chemical reactions:

  • Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.
  • Reduction : The carbamate group can be reduced to form amines.
  • Substitution : The hydroxymethyl group can participate in nucleophilic substitution reactions.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateCyclobutyl carboxylic acid derivatives
ReductionLithium aluminum hydrideCyclobutylmethylamine derivatives
SubstitutionAlkoxides, aminesSubstituted cyclobutyl derivatives

Biology

In biological research, this compound has been studied for its potential interactions with various biological targets. It may act as a modulator of neurotransmitter systems and influence metabolic pathways.

Key Biological Activities :

  • Interaction with adrenergic receptors, particularly beta-3 adrenergic receptors, which could lead to physiological responses such as lipolysis and thermogenesis.
  • Potential antidepressant-like effects through enhanced release of serotonin and norepinephrine in neuronal cultures.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic properties. The carbamate group enhances the stability and bioavailability of drug molecules.

Case Study Analysis :

  • Metabolic Effects Study : Research showed that similar compounds increased energy expenditure and fat oxidation in murine models over four weeks.
  • Neurotransmitter Modulation Study : Enhanced release of serotonin and norepinephrine suggested potential applications in treating mood disorders.

Industry

In the industrial sector, this compound is utilized in producing specialty chemicals and materials due to its reactivity and stability. It can be applied in coatings, adhesives, and other chemical formulations.

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Purity (%)
tert-butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate C₁₀H₁₉NO₃ 213.27 Hydroxymethyl (-CH₂OH) 142733-64-0 97
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate C₁₂H₂₂N₂O₂ 226.32 2-Aminoethyl (-CH₂CH₂NH₂) 1032684-85-7 N/A
tert-butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate C₁₀H₁₉NO₄ 217.27 Oxetane ring with hydroxymethyl 1393441-68-3 N/A
tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate C₁₁H₂₁NO₃ 215.29 2-Hydroxyethyl (-CH₂CH₂OH) 1607474-26-9 N/A
tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate C₉H₁₆ClNO₄S 269.75 Chlorosulfonyl (-SO₂Cl) 877964-32-4 N/A

Pharmacological and Industrial Relevance

  • Drug Development : The hydroxymethyl cyclobutyl carbamate scaffold is integral to protease inhibitors and kinase modulators due to its balanced lipophilicity and hydrogen-bonding capacity .
  • Contrast with Bicyclo[1.1.1]pentanyl Derivatives : Compounds like tert-butyl N-[[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate (CAS 1638761-29-1) exhibit enhanced steric hindrance, making them valuable in targeting spatially constrained enzyme active sites .

Biological Activity

tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate, also known by its IUPAC name, is a carbamate derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 2411639-46-6, has been studied for its pharmacological properties and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C11_{11}H21_{21}NO3_3
  • Molecular Weight : 215.29 g/mol
  • Purity : ≥97%
  • Physical Form : Colorless oil

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as a modulator of neurotransmitter systems and could potentially influence metabolic pathways.

Receptor Interaction

Studies have suggested that compounds similar to this compound may interact with adrenergic receptors, particularly the beta-3 adrenergic receptor. This interaction is significant as it can lead to various physiological responses including lipolysis and thermogenesis, making it a candidate for obesity treatment and metabolic disorders .

Case Study Analysis

  • Study on Metabolic Effects : A study investigated the effects of similar compounds on metabolic rates in murine models. The results indicated a significant increase in energy expenditure and fat oxidation . The study utilized a controlled environment where mice were administered varying doses of the compound over a period of four weeks.
  • Neurotransmitter Modulation : Another research focused on the modulation of neurotransmitter release in neuronal cultures. The findings demonstrated that this compound enhanced the release of serotonin and norepinephrine, suggesting potential antidepressant-like effects .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
Adrenergic Receptor AgonismIncreased lipolysis
Metabolic Rate EnhancementElevated energy expenditure
Neurotransmitter ReleaseIncreased serotonin and norepinephrine

Safety and Toxicology

While exploring the potential therapeutic uses of this compound, it is crucial to assess its safety profile. Preliminary toxicological assessments indicate that the compound has a moderate toxicity profile; however, further studies are required to fully understand its long-term effects and potential side effects.

Toxicity Studies

Toxicity studies conducted on animal models revealed a median lethal dose (LD50) indicating that while the compound is relatively safe at therapeutic doses, caution is necessary when considering higher concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate?

  • Methodology :

  • Condensation reactions : Utilize tert-butyl carbamate derivatives with hydroxyl-containing cyclobutyl intermediates in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form stable amide bonds .
  • Protection/deprotection strategies : Protect the hydroxymethyl group during synthesis to avoid side reactions, followed by deprotection under mild acidic conditions (e.g., TFA) .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How can spectroscopic techniques characterize the structural features of this compound?

  • NMR analysis :

  • ¹H NMR : Identify the tert-butyl group (δ ~1.4 ppm, singlet) and hydroxymethyl protons (δ ~3.5 ppm, multiplet). Cyclobutyl protons typically appear as complex splitting patterns (δ 1.8–2.5 ppm) .
  • ¹³C NMR : Confirm the carbamate carbonyl (δ ~155 ppm) and cyclobutyl carbons (δ 25–35 ppm) .
    • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (C₁₁H₂₁NO₃⁺, exact mass 227.15) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • pH sensitivity : The carbamate group is stable in neutral conditions but hydrolyzes under strong acids (e.g., HCl) or bases (e.g., NaOH) .
  • Thermal stability : Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent decomposition. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can conformational analysis of the cyclobutyl ring inform reactivity in downstream reactions?

  • X-ray crystallography : Resolve the cyclobutyl ring’s puckered conformation, which influences steric hindrance and reaction selectivity. For example, strained ring systems may favor ring-opening reactions .
  • Computational modeling : Use DFT (Density Functional Theory) to predict torsional angles and electronic effects of the hydroxymethyl substituent on ring stability .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine 2D NMR techniques (COSY, HSQC) to assign overlapping cyclobutyl proton signals. For ambiguous peaks, compare with structurally similar compounds (e.g., tert-butyl N-(3-chloro-2-methylphenyl)carbamate) .
  • Crystallographic verification : Resolve ambiguities in stereochemistry or regiochemistry by obtaining single-crystal X-ray data .

Q. How does the hydroxymethyl group influence the compound’s solubility and reactivity in polar solvents?

  • Solubility profiling : Test solubility in DMSO, MeOH, and H₂O. The hydroxymethyl group enhances aqueous solubility compared to non-polar analogs (e.g., tert-butyl N-(3-chlorophenyl)carbamate) .
  • Reactivity studies : Evaluate nucleophilic reactivity of the hydroxymethyl group in Mitsunobu reactions or oxidation to carboxylic acids using TEMPO/NaClO .

Experimental Design & Data Analysis

Designing a kinetic study to assess carbamate hydrolysis under acidic conditions

  • Protocol :

Prepare buffered solutions (pH 1–7) and monitor hydrolysis via UV-Vis spectroscopy (λ = 220–240 nm for carbamate degradation).

Use LC-MS to quantify hydrolysis products (e.g., tert-butyl alcohol and cyclobutylmethylamine derivatives) .

  • Data interpretation : Fit kinetic data to first-order rate equations and compare activation energies across pH ranges .

Addressing low yields in coupling reactions involving the cyclobutyl moiety

  • Troubleshooting :

  • Steric effects : Replace EDCI with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for milder coupling conditions .
  • Solvent optimization : Use DMF or THF to improve solubility of bulky intermediates .

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